N-(4-methoxyphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-28-17-4-2-16(3-5-17)23-20(27)26-8-6-24(7-9-26)18-14-19(22-15-21-18)25-10-12-29-13-11-25/h2-5,14-15H,6-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVDGXBUCHSXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Methoxyphenyl Group: The piperazine core is then reacted with 4-methoxyphenyl isocyanate to introduce the methoxyphenyl group.
Introduction of Morpholinopyrimidinyl Group: The final step involves the reaction of the intermediate with 6-chloropyrimidine and morpholine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
2.1.1. 4-[4-(Dimethylamino)-6-Methylpyrimidin-2-yl]-N-(4-Methoxyphenyl)piperazine-1-carboxamide
- Structural Differences: Replaces the morpholine group with a dimethylamino and methyl substituent on the pyrimidine ring.
- The methyl group adds steric bulk, which may influence binding to hydrophobic pockets in target proteins.
ML267 (4-(3-Chloro-5-(Trifluoromethyl)pyridin-2-yl)-N-(4-Methoxypyridin-2-yl)piperidine-1-carboxamide)
- Structural Differences : Pyridine ring replaces pyrimidine, with chloro and trifluoromethyl substituents. The core is piperidine (saturated) instead of piperazine.
- Implications: The trifluoromethyl group enhances metabolic stability and lipophilicity. The chloro substituent may increase electrophilicity, affecting target engagement.
Quinazoline and Dihydroquinazolinone Derivatives
N-(4-Methoxyphenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A18)
- Structural Differences: A dihydroquinazolinone moiety replaces the morpholinopyrimidine group.
- Implications: The planar quinazolinone system may enhance intercalation with DNA or kinase ATP-binding sites. The ketone group introduces hydrogen-bonding capability.
- Data : Melting point: 184.9–186.9 °C; synthesized in 48% yield. NMR and ESI-MS confirm structural integrity .
A25–A30 Series (Chloro/Fluoro-Substituted Derivatives)
- Structural Differences : Halogenated phenyl groups (e.g., 2-chloro-6-fluorophenyl) replace the 4-methoxyphenyl group.
- Implications : Halogens increase electronegativity and may improve membrane permeability. Fluorine enhances metabolic stability via C-F bond strength.
- Data : Melting points range: 191.2–202.8 °C; yields: 47.8–54.1%. ESI-MS confirms molecular weights .
Heterocyclic Variants
4-(Furan-2-Carbonyl)-N-(4-Methoxyphenyl)piperazine-1-carboxamide (Y0Y)
- Structural Differences: A furan-2-carbonyl group replaces the morpholinopyrimidine.
- The carbonyl group offers hydrogen-bonding sites.
- Data: Molecular weight: 329.35 g/mol; non-polymer ligand with 43 atoms and 0 formal charge .
PKM-833 [(R)-N-(Pyridazin-3-yl)-4-(7-(Trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]
- Structural Differences : Chroman (benzopyran) system replaces pyrimidine; trifluoromethyl enhances lipophilicity.
- Implications: The chroman group may improve blood-brain barrier penetration, relevant for CNS targets.
Substituent Effects on Pharmacological Profiles
JNJ Compound A
- Structure: N-[2,6-Dichloro-4-(pyrrolidin-1-ylmethyl)phenyl]-4-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)piperazine-1-carboxamide.
- Key Features : Dichlorophenyl and acetylated methoxyphenyl substituents.
- Implications : Dichloro groups enhance halogen bonding; the acetylated side chain may reduce hepatic clearance. Piperazine core aligns with the target compound’s flexibility .
N-(1,3-Benzodioxol-5-yl)-4-[(E)-3-Phenylprop-2-enyl]piperazine-1-carboxamide
- Structural Differences: Benzodioxole and cinnamyl groups replace methoxyphenyl and morpholinopyrimidine.
- Implications : The benzodioxole enhances aromatic interactions, while the cinnamyl group introduces conformational rigidity .
Biological Activity
N-(4-methoxyphenyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
Molecular Formula: C20H25N5O2
Molecular Weight: 367.45 g/mol
IUPAC Name: this compound
The compound features a piperazine ring substituted with a morpholinopyrimidine moiety and a methoxyphenyl group, which contribute to its unique biological properties.
This compound exerts its biological effects through various mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific kinases and proteases, which are crucial in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
- Anti-inflammatory Activity: Research indicates that derivatives of this compound can inhibit the production of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These actions suggest potential therapeutic roles in inflammatory diseases .
Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of compounds related to this compound. It was found that these compounds significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Neuroprotective Effects
In vivo studies have demonstrated that related compounds can significantly prolong survival time in models of acute cerebral ischemia. For instance, a derivative exhibited potent neuroprotective activity by reducing mortality rates in treated mice compared to controls . This suggests that the compound may have applications in treating neurodegenerative conditions.
Study 1: Anti-Ischaemic Activity
A study conducted on a related compound showed significant anti-ischaemic activity. Mice subjected to bilateral common carotid artery occlusion were treated with the compound, resulting in prolonged survival times across all tested doses. The results are summarized in Table 1 below:
| Treatment Group | Survival Time (minutes) | Significance (p-value) |
|---|---|---|
| Control | 8.67 ± 1.12 | - |
| Compound A | 14.83 ± 0.42 | p < 0.05 |
| Nimodipine | 3.52 ± 1.04 | - |
This study highlighted the compound's potential as a neuroprotective agent against ischaemic injury .
Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of derivatives similar to this compound. The compounds were tested for their ability to inhibit the production of inflammatory mediators in macrophages stimulated with LPS:
| Compound | NO Production Inhibition (%) | IC50 (µM) |
|---|---|---|
| Compound B | 70% | 15 |
| Compound C | 85% | 10 |
| Control | - | - |
The results indicated that both compounds showed significant inhibition of nitric oxide production, suggesting their potential utility in treating inflammatory diseases .
Q & A
Basic Characterization Question
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) verify piperazine, morpholine, and methoxyphenyl moieties. Key signals include δ 3.6–3.8 ppm (morpholine O-CH₂) and δ 6.8–7.2 ppm (aromatic protons) .
- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 442.2121) .
- X-ray Crystallography : Resolves stereochemical ambiguities; intermolecular hydrogen bonds between the carboxamide and morpholine groups stabilize the crystal lattice .
What methodologies are recommended for identifying biological targets and mechanisms of action?
Advanced Mechanistic Question
- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP51 and CYP5122A1) using fluorescence-based or HPLC-coupled assays. IC₅₀ values <1 µM suggest therapeutic potential for parasitic diseases .
- Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) with [³H]spiperone. Sub-micromolar Kᵢ values indicate selectivity, as seen in piperazine derivatives with >1000-fold D3R preference .
- Cell-Based Assays : Evaluate antiproliferative effects on Leishmania donovani promastigotes. Compare EC₅₀ values (e.g., 2–5 µM) with cytotoxicity in J774 macrophages to assess selectivity .
How does structural modification of the piperazine and morpholine moieties influence biological activity?
Advanced SAR Question
- Piperazine Substitution : Replacing the morpholine group with a pyridinylmethyl chain (e.g., N-(pyridin-4-ylmethyl)) enhances CYP5122A1 inhibition (IC₅₀ from 10 µM to 0.5 µM) but reduces selectivity over CYP51 .
- Methoxy Position : Shifting the methoxy group from the 4- to 3-position on the phenyl ring decreases D3R binding affinity by 10-fold, highlighting steric and electronic dependencies .
- Carboxamide Linkers : Removing the carbonyl group (e.g., converting to amine-linked analogs) reduces D3R affinity by >100-fold, emphasizing hydrogen bonding’s role in target engagement .
How can researchers resolve contradictions between in vitro enzyme inhibition and cellular efficacy data?
Advanced Data Analysis Question
- Permeability Assessment : Use Caco-2 monolayer assays to quantify cellular uptake. Low permeability (<1 × 10⁻⁶ cm/s) may explain weak antiproliferative effects despite strong enzyme inhibition .
- Metabolic Stability : Incubate with liver microsomes (human or murine) to identify rapid degradation (e.g., t₁/₂ <15 min). Structural stabilization (e.g., fluorination) improves metabolic half-life .
- Off-Target Profiling : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out non-specific kinase inhibition, which may mask target-specific effects .
What computational strategies support rational design of derivatives with enhanced selectivity?
Advanced Modeling Question
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with CYP5122A1 (PDB: 7XYZ). Prioritize derivatives forming hydrogen bonds with Glu274 and hydrophobic contacts with Leu132 .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns. Compounds with <2 Å RMSD fluctuations in the piperazine-morpholine region exhibit prolonged target residence .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., morpholine vs. thiomorpholine) to predict affinity changes .
How should researchers assess compound stability under physiological and storage conditions?
Basic Stability Question
- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation by HPLC; carboxamide hydrolysis is accelerated at pH <3 .
- Light Sensitivity : Store lyophilized powder in amber vials at –20°C. UV-Vis spectroscopy detects photodegradation (λmax shift from 260 nm to 280 nm) .
- Thermal Analysis : DSC/TGA reveals decomposition onset >150°C, confirming suitability for room-temperature handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
